molecular formula C18H20N8O5S2 B2560485 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 637326-83-1

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No. B2560485
CAS RN: 637326-83-1
M. Wt: 492.53
InChI Key: FROGABNVAFLMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide” is a derivative of 2,4-diaminopyrimidine . These derivatives are reported to be potent antimalarial and anti-filarial agents due to their inhibition of dihydrofolate reductase (DHFR) . They have also exhibited anti-retroviral activity, antibacterial properties, and potential anti-microbial properties .


Molecular Structure Analysis

In the title compound, the acetamide N—C( O)—C plane makes dihedral angles of 30.51 (11) and 51.93 (11), respectively, with the benzene ring and the pyrimidine ring . The dihedral angle between the benzene and pyrimidine rings is 43.40 (6) . There is an intramolecular N—H N hydrogen bond with an S(7) ring motif .


Physical And Chemical Properties Analysis

The molecule adopts an extended conformation, which is evident from the C—C (=O)—N—Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked by pairs of intermolecular N—H N hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif .

Scientific Research Applications

Cancer Chemotherapy

Diaminopyrimidine derivatives have garnered attention due to their potential as cancer therapeutics. In particular, compounds like our subject molecule have shown promise in inhibiting cancer targets. Researchers are exploring their anti-proliferation properties against breast cancer cell lines . The urgent need for new chemotherapeutics drives interest in these compounds.

Antiviral Activity

2,4-Diaminopyrimidine derivatives, including our compound, exhibit significant inhibitory activity against influenza viruses . Their antiviral potential makes them valuable in the fight against infectious diseases.

Bacterial Inhibition

Studies have evaluated 2,4-diaminopyrimidine derivatives against Bacillus anthracis, demonstrating inhibition . These compounds could contribute to novel antibiotics or antimicrobial agents.

Dihydrofolate Reductase Inhibitors

Diaminopyrimidines serve as fundamental structural motifs in dihydrofolate reductase inhibitors such as pyrimethamine, trimetrexate, and piritrexim . These drugs play a crucial role in treating various conditions, including malaria and cancer.

Crystallography and Structural Studies

The crystal structures of related compounds provide insights into their three-dimensional arrangements. For instance, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide has been studied, revealing intriguing hydrogen bonding patterns and supramolecular structures . Such studies aid in understanding molecular interactions.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O5S2/c1-30-16-8-14(24-17(25-16)31-2)26-33(28,29)11-5-3-10(4-6-11)21-15(27)9-32-18-22-12(19)7-13(20)23-18/h3-8H,9H2,1-2H3,(H,21,27)(H,24,25,26)(H4,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROGABNVAFLMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.